Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 116539-04-9
VCID: VC20839535
InChI: InChI=1S/C7H10N2O2/c1-4-6(7(10)11-2)5(8)3-9-4/h3,9H,8H2,1-2H3
SMILES: CC1=C(C(=CN1)N)C(=O)OC
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate

CAS No.: 116539-04-9

Cat. No.: VC20839535

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate - 116539-04-9

Specification

CAS No. 116539-04-9
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C7H10N2O2/c1-4-6(7(10)11-2)5(8)3-9-4/h3,9H,8H2,1-2H3
Standard InChI Key GCJCGTKEVLZWIH-UHFFFAOYSA-N
SMILES CC1=C(C(=CN1)N)C(=O)OC
Canonical SMILES CC1=C(C(=CN1)N)C(=O)OC

Introduction

Structural Characteristics and Chemical Properties

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is a substituted pyrrole compound featuring an amino group at position 4, a methyl group at position 2, and a methyl ester (carboxylate) functionality at position 3 of the pyrrole ring. The compound shares structural similarities with other pyrrole derivatives that have been studied more extensively, such as Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.

Physical and Chemical Properties

Based on the properties of similar pyrrole derivatives, the compound likely exists as a crystalline solid at room temperature. The estimated molecular weight would be approximately 168 g/mol, with a molecular formula of C7H10N2O2. The compound contains multiple functional groups that influence its chemical behavior, including:

  • A primary amine group (4-position)

  • A methyl substituent (2-position)

  • A methyl ester group (3-position)

  • A pyrrole ring with an NH group (1-position)

Reactivity Profile

The reactivity of Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate is expected to be influenced by its functional groups. Similar to other aminopyrrole compounds, it would likely participate in several reaction types:

Table 1: Anticipated Reactivity of Functional Groups

Functional GroupExpected ReactionsPotential Reagents
Primary Amine (4-position)Nucleophilic substitution, Acylation, DiazotizationAlkyl halides, Acyl chlorides, Nitrous acid
Methyl Ester (3-position)Hydrolysis, Transesterification, ReductionHydroxides, Alcohols, Metal hydrides
Pyrrole NH (1-position)N-alkylation, N-acylationAlkyl halides, Acyl chlorides
Pyrrole RingElectrophilic aromatic substitutionHalogens, Nitrating agents

Synthesis Methods

Alternative Approaches

Another potential synthetic route might involve modification of a preformed pyrrole ring with appropriate functional groups. For example, starting with a 2-methyl-1H-pyrrole derivative and introducing the amino and carboxylate groups at positions 4 and 3, respectively.

The cyclization method used for related pyrrole compounds suggests the involvement of "4-Pyridinecarboxaldehyde, ethyl acetoacetate and ammonium acetate... added to ethanol under stirring at room temperature and the reaction mixture... refluxed for 8 h" , with adaptations to achieve the desired substitution pattern.

Purification and Characterization

Purification Techniques

Based on methods used for similar pyrrole compounds, purification of Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate would likely involve:

  • Recrystallization from appropriate solvents

  • Column chromatography

  • Potentially, conversion to a hydrochloride salt for improved stability and purification

The related compound Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is available as a hydrochloride salt, suggesting this approach might be beneficial for our compound as well .

Analytical Characterization

Characterization would typically involve standard analytical techniques, including:

Table 2: Analytical Methods for Characterization

Analytical MethodInformation Provided
NMR SpectroscopyStructural confirmation, hydrogen and carbon environments
Mass SpectrometryMolecular weight, fragmentation pattern
IR SpectroscopyFunctional group identification (N-H, C=O stretching)
X-ray CrystallographyCrystal structure determination
HPLCPurity assessment

Biological Activity and Applications

Structure-Activity Relationships

The specific arrangement of functional groups in Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate could influence its biological activity profile. The amino group at the 4-position might participate in hydrogen bonding with biological targets, while the ester functionality could be involved in hydrophobic interactions.

Table 3: Projected Biological Activities Based on Structural Features

Research Applications

Chemical Research Applications

Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate could serve as a valuable building block in organic synthesis, particularly in:

  • Development of more complex heterocyclic compounds

  • Synthesis of molecules with potential pharmaceutical applications

  • Preparation of materials with unique electronic properties

Similar pyrrole derivatives have been used "as a building block in the synthesis of more complex heterocyclic compounds".

Materials Science

In materials science, the compound could potentially be utilized in "the development of new materials with unique electronic and optical properties", similar to related pyrrole derivatives.

Comparative Analysis

Structural Comparison with Related Compounds

Table 4: Comparison with Related Pyrrole Derivatives

CompoundStructural DifferencesSimilarities
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylateCarboxylate at position 2 instead of 3; Methyl at position 1 instead of H and lacking methyl at position 2Amino group at position 4; Methyl ester group; Pyrrole core
Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylateAmino at position 3 instead of 4; Cyano group at position 4; Carboxylate at position 2 instead of 3Amino group; Methyl ester group; Pyrrole core

Functional Differences

The positional differences of functional groups between Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate and related compounds would likely influence:

  • Chemical reactivity patterns

  • Biological target interactions

  • Physical properties such as solubility and stability

  • Synthetic accessibility

Future Research Directions

Synthetic Development

Future research could focus on establishing efficient synthetic routes for Methyl 4-amino-2-methyl-1H-pyrrole-3-carboxylate, potentially improving:

  • Reaction yields

  • Stereoselectivity (if applicable)

  • Green chemistry approaches to synthesis

  • Scalability of production methods

Biological Evaluation

Comprehensive biological screening would be valuable to determine:

  • Antimicrobial activity spectrum

  • Potential anticancer properties

  • Structure-activity relationships

  • Mechanism of action studies

Material Applications

Investigation into potential applications in materials science could include:

  • Electronic properties evaluation

  • Incorporation into polymeric materials

  • Exploration of optical properties

  • Assessment as a component in functional materials

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